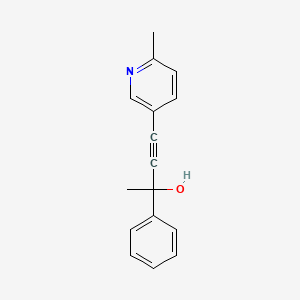
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indolocarbazoles. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Applications De Recherche Scientifique
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 is widely used in scientific research for its potential applications in biochemistry and pharmacology. It has been shown to inhibit protein kinase C (PKC), an enzyme that plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 inhibits PKC by binding to the enzyme's catalytic domain, thereby preventing its activation. This leads to a decrease in downstream signaling pathways that are dependent on PKC activation. The exact mechanism of 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220's inhibition of PKC is still under investigation.
Biochemical and Physiological Effects:
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegeneration. 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 in lab experiments is its specificity for PKC inhibition. It has been shown to be more selective for PKC than other PKC inhibitors, such as staurosporine. However, one limitation of using 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 is its potential for off-target effects, as it has been shown to inhibit other kinases besides PKC.
Orientations Futures
There are several future directions for the study of 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another area of interest is its use as a tool for studying the role of PKC in various cellular processes. Additionally, further research is needed to fully understand the mechanism of 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220's inhibition of PKC and its potential for off-target effects.
Méthodes De Synthèse
3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 is synthesized by reacting 2-chloro-4,5-dimethoxybenzyl chloride with 7-methyl-1,3-dihydro-2H-indol-2-one in the presence of a base such as sodium hydroxide. The reaction yields 3-(2-chloro-4,5-dimethoxybenzyl)-7-methyl-1,3-dihydro-2H-indol-2-one 31-8220 as a white crystalline solid with a melting point of 216-218°C.
Propriétés
IUPAC Name |
3-[(2-chloro-4,5-dimethoxyphenyl)methyl]-7-methyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-10-5-4-6-12-13(18(21)20-17(10)12)7-11-8-15(22-2)16(23-3)9-14(11)19/h4-6,8-9,13H,7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKDKJMCKKYTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)CC3=CC(=C(C=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone](/img/structure/B6011103.png)
![4-(4-hydroxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6011104.png)
![2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6011110.png)

![7-(2-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011117.png)
![N-[3-(1-azepanylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-3-methylbenzamide](/img/structure/B6011119.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B6011122.png)
![3,5-dimethoxy-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6011133.png)
![2-(ethylthio)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6011139.png)
![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6011149.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide](/img/structure/B6011157.png)
![N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide](/img/structure/B6011178.png)
![N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6011185.png)